2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multiple steps. The final step involves the thiolation of the compound and the attachment of the N-(4-chloro-2-fluorophenyl)acetamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as eIF4e, which plays a role in protein synthesis and cell proliferation . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives, such as:
4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine: Known for its hypnotic and anticonvulsive properties.
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: Synthesized using green chemistry methods and studied for their anticancer activities.
Pyrimido[4,5-d]pyrimidine derivatives: Evaluated for their tyrosinase inhibitory and anticancer activities. The uniqueness of this compound lies in its specific functional groups and the combination of biological activities it exhibits
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which is recognized for its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A pyrido[2,3-d]pyrimidine core
- A benzyl group
- An acetanilide moiety with a chloro-fluorophenyl substituent
These structural components contribute to its unique chemical properties and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biological pathways, including cyclooxygenases (COX) and cholinesterases (AChE and BChE) .
- Antioxidant Activity : The compound displays potential antioxidant properties, which can mitigate oxidative stress in biological systems .
- Receptor Modulation : Its structural features allow it to interact with specific receptors, influencing signaling pathways related to inflammation and cancer .
Anticancer Potential
Studies have highlighted the anticancer activity of this compound. It was identified through screening assays targeting multicellular spheroids, indicating its potential effectiveness against various cancer cell lines . The compound's ability to inhibit tumor growth is attributed to its interaction with molecular targets involved in cell proliferation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assessments showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Case Studies
- Inhibitory Effects on COX Enzymes : In a study assessing the inhibitory potential against COX enzymes, derivatives similar to this compound demonstrated significant inhibition with IC50 values indicating effective suppression of prostaglandin E2 production .
- Cholinesterase Inhibition : The compound exhibited moderate activity against cholinesterases with IC50 values comparable to known inhibitors. This suggests a potential application in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .
Data Tables
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-chloro-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S/c23-15-8-9-18(17(24)11-15)26-19(29)13-31-22-27-20-16(7-4-10-25-20)21(30)28(22)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOSBHXFAAXIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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